molecular formula C23H14BrN3O4S B11983479 N-(3-(4-BR-PH)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide CAS No. 303024-17-1

N-(3-(4-BR-PH)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide

Cat. No.: B11983479
CAS No.: 303024-17-1
M. Wt: 508.3 g/mol
InChI Key: OFLJQNMZYKOHQB-SKYIDQJDSA-N
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Description

N-(3-(4-Bromophenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrobenzylidene group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-Bromophenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of Nitrobenzylidene Group: The nitrobenzylidene group is introduced through a condensation reaction between the thiazolidinone intermediate and 3-nitrobenzaldehyde in the presence of a suitable catalyst.

    Bromination: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-Bromophenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

N-(3-(4-Bromophenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-(4-Bromophenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:

    Inhibit Enzymes: The compound can inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Bind to Receptors: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways.

    Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways.

Comparison with Similar Compounds

N-(3-(4-Bromophenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide can be compared with other similar compounds, such as:

    N-(3-(4-Chlorophenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-(3-(4-Methylphenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide: Similar structure but with a methyl group instead of a bromine atom.

    N-(3-(4-Fluorophenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide: Similar structure but with a fluorine atom instead of a bromine atom.

The uniqueness of N-(3-(4-Bromophenyl)-5-(3-Nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

303024-17-1

Molecular Formula

C23H14BrN3O4S

Molecular Weight

508.3 g/mol

IUPAC Name

N-[(5E)-3-(4-bromophenyl)-5-[(3-nitrophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]benzamide

InChI

InChI=1S/C23H14BrN3O4S/c24-17-9-11-18(12-10-17)26-22(29)20(14-15-5-4-8-19(13-15)27(30)31)32-23(26)25-21(28)16-6-2-1-3-7-16/h1-14H/b20-14+,25-23?

InChI Key

OFLJQNMZYKOHQB-SKYIDQJDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N=C2N(C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/S2)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C2N(C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])S2)C4=CC=C(C=C4)Br

Origin of Product

United States

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